molecular formula C30H48O5 B154715 Rotundic acid CAS No. 20137-37-5

Rotundic acid

货号: B154715
CAS 编号: 20137-37-5
分子量: 488.7 g/mol
InChI 键: YLHQFGOOMKJFLP-LTFXOGOQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

生化分析

Biochemical Properties

Rotundic acid shows multipronged effects on type 2 diabetes (T2D) and its complications, including improving glucolipid metabolism, lowering blood pressure, protecting against cardiovascular and hepatorenal injuries, and alleviating oxidative stress and inflammation .

Cellular Effects

This compound treatment could restore the gut microbial dysbiosis in T2D rats to a certain extent . It significantly enhances the richness and diversity of gut microbiota .

Molecular Mechanism

At the genus level, beneficial or commensal bacteria Prevotella, Ruminococcus, Leuconostoc and Streptococcus were significantly increased by this compound treatment, while this compound-treated rats had a lower abundance of opportunistic pathogen Klebsiella and Proteus .

Temporal Effects in Laboratory Settings

It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Dosage Effects in Animal Models

In a T2D rat model induced by high fat diet (HFD) feeding and low-dose streptozotocin (STZ) injection, this compound showed multipronged effects on T2D and its complications .

Metabolic Pathways

This compound is involved in metabolic pathways that improve glucolipid metabolism .

Transport and Distribution

It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

Subcellular Localization

It is known that this compound has a variety of bioactivities such as anti-inflammation and lipid-lowering effect .

准备方法

合成路线和反应条件

轮叶冬青酸可以通过各种化学反应合成。 一种常见的方法是使用有机溶剂从轮叶冬青中提取,然后通过色谱技术进行纯化 . 此外,轮叶冬青酸的衍生物可以通过修饰其第28位的羧基来合成,这已被证明可以增强其对肿瘤细胞的细胞毒性 .

工业生产方法

轮叶冬青酸的工业生产通常涉及从植物来源进行大规模提取。该过程包括收获植物材料,干燥并将其研磨成细粉。 然后将粉末状物质进行溶剂提取,然后使用高效液相色谱 (HPLC) 等技术进行纯化,以获得纯轮叶冬青酸 .

化学反应分析

反应类型

轮叶冬青酸会发生各种化学反应,包括氧化、还原和取代。 例如,它可以被氧化以形成具有增强的生物活性的不同衍生物 .

常用的试剂和条件

涉及轮叶冬青酸反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂。 这些反应通常在受控条件下进行,包括特定的温度和 pH 水平,以确保得到所需的产物 .

主要形成的产物

轮叶冬青酸反应形成的主要产物包括其衍生物,这些衍生物对各种肿瘤细胞系显示出增强的细胞毒性。 这些衍生物是通过修饰第 28 位的羧基合成的,从而得到具有增强的抗肿瘤特性的化合物 .

属性

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-1,10-dihydroxy-9-(hydroxymethyl)-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,18,20-23,31-32,35H,8-17H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHQFGOOMKJFLP-LTFXOGOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)O)C)C)C2C1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)CO)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173963
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

488.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20137-37-5
Record name Rotundic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20137-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020137375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urs-12-en-28-oic acid, 3,19,23-trihydroxy-, (3beta,4alpha)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Rotundic acid
Reactant of Route 2
Rotundic acid
Reactant of Route 3
Rotundic acid
Reactant of Route 4
Rotundic acid
Reactant of Route 5
Rotundic acid
Reactant of Route 6
Rotundic acid
Customer
Q & A

Q1: What are the primary molecular targets of Rotundic acid?

A1: this compound has been shown to interact with various molecular targets, influencing different cellular processes. Notably, it acts as a noncompetitive inhibitor of protein tyrosine phosphatase 1B (PTP1B) and T-cell PTP (TCPTP) by interacting with their C-terminus []. This inhibition enhances leptin sensitivity, contributing to its anti-obesity and anti-aging effects. Additionally, RA has been shown to modulate the ATM/p53 pathway, leading to enhanced apoptosis in cancer cells when combined with radiation therapy []. It also interacts with TLR4, blocking its dimerization and subsequently suppressing inflammatory responses [].

Q2: What is the role of this compound in regulating the Bcl-2 family proteins?

A2: Research suggests that this compound can influence the balance of pro-apoptotic and anti-apoptotic proteins within the Bcl-2 family. In alcoholic hepatitis models, RA treatment increased Bcl-2 levels while decreasing Bax and caspase-3 levels []. This shift in the Bcl-2/Bax ratio indicates a protective effect against apoptosis. Conversely, in MCF-7 breast cancer cells, RA combined with radiation therapy induced Bcl-2-associated X protein expression, promoting apoptosis []. These findings suggest that RA's effects on Bcl-2 family proteins are context-dependent and may vary across cell types and disease models.

Q3: How does this compound contribute to angiogenesis?

A3: this compound exhibits pro-angiogenic properties by promoting cell proliferation, adhesion, migration, and tube formation in human umbilical vein endothelial cells (HUVECs) []. This effect is mediated, at least in part, through the activation of the JAK-STAT3 signaling pathway.

Q4: Can this compound influence gut microbiota composition?

A4: Emerging evidence suggests that this compound can modulate the gut microbiome. In type 2 diabetes rat models, RA treatment increased the abundance of beneficial bacteria like Prevotella, Ruminococcus, Leuconostoc, and Streptococcus, while decreasing opportunistic pathogens like Klebsiella and Proteus []. These alterations in gut microbiota composition were correlated with improvements in various metabolic parameters, suggesting a potential role for RA in ameliorating metabolic dysfunction through its influence on the gut microbiome.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C30H48O3 and a molecular weight of 456.7 g/mol.

Q6: How do structural modifications of this compound affect its biological activity?

A6: Modifying this compound at the 28-COOH position has been explored to enhance its properties. For instance, introducing amino acid moieties at this position led to derivatives with improved cytotoxicity against various cancer cell lines []. Specifically, compound 5a, an amino acid derivative of RA, displayed greater potency compared to the parent compound. This suggests that structural modifications can significantly impact the biological activity of RA and highlights the potential for developing more potent derivatives for therapeutic applications.

Q7: What strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A7: One approach to enhance the pharmacokinetic properties of this compound involves formulating it into inclusion complexes. Specifically, a beta-cyclodextrin polymer inclusion complex of pedunculoside, a this compound derivative, was developed to address its limitations of poor bioavailability and rapid elimination []. This complex effectively increased plasma exposure and reduced intestinal metabolism, highlighting the potential of such formulation strategies for improving the therapeutic efficacy of RA.

Q8: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A8: Research indicates that this compound might be a substrate for P-glycoprotein (P-gp), an efflux transporter, which could contribute to its limited oral bioavailability []. Additionally, RA is primarily metabolized by CYP3A4, a major drug-metabolizing enzyme in the liver. Co-administration of verapamil, a P-gp inhibitor, significantly increased the plasma concentration and area under the curve (AUC) of RA in rats, while reducing its oral clearance. This suggests that inhibiting P-gp could be a strategy to enhance RA's bioavailability.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。